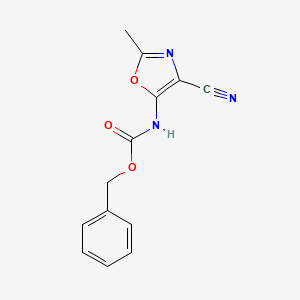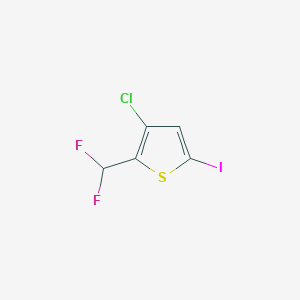
Methyl 4-((thiazol-4-ylmethyl)amino)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with 4-aminopyridine-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the pyridine ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of dyes and other chemical products.
Mecanismo De Acción
The mechanism of action of methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate is unique due to the presence of both a thiazole and a pyridine ring, which may confer distinct biological activities compared to other thiazole-containing compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H11N3O2S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
methyl 4-(1,3-thiazol-4-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-11(15)10-4-8(2-3-12-10)13-5-9-6-17-7-14-9/h2-4,6-7H,5H2,1H3,(H,12,13) |
Clave InChI |
FGUGNYGBXULWEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CC(=C1)NCC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)





![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)

![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
